Pyraclonil
Overview
Description
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields, particularly in Japan. It is known for its effectiveness in managing grass, sedge, and broadleaf weeds in water-seeded rice. This compound is a protoporphyrinogen oxidase inhibitor, which means it disrupts the enzyme responsible for converting protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen IX in plant cells .
Mechanism of Action
Target of Action
Pyraclonil is a contact herbicide widely used to control weeds in paddy fields . Its primary targets are grass, sedge, and broadleaf weeds . These weeds compete with rice plants for valuable nutrients and sunlight, potentially reducing yield if left uncontrolled .
Mode of Action
This compound works by inhibiting the protoporphyrinogen oxidase (PPO) in the target weeds . This inhibition disrupts the biochemical processes within the weeds, leading to their death .
Biochemical Pathways
It is known that the inhibition of ppo disrupts the synthesis of chlorophyll, which is essential for photosynthesis . This disruption leads to the death of the target weeds .
Pharmacokinetics
The adsorption and desorption characteristics of this compound in the soil are crucial for its bioavailability . This compound exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible . The adsorption and desorption constants increase with increasing soil organic matter content and cation exchange capacity . This compound has moderate or high mobility in different agricultural soils .
Result of Action
The action of this compound results in the death of the target weeds . This allows the rice plants to grow without competition for nutrients and sunlight, potentially increasing yield .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as soil type and conditions . For example, the adsorption and desorption of this compound are affected by soil organic matter content and cation exchange capacity . This compound could be transported from soil to groundwater after its application, posing some risks to surface water and groundwater .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, Pyraclonil exhibits low adsorption in different agricultural soils, and the adsorption process is irreversible
Transport and Distribution
This compound has moderate or high mobility in different agricultural soils (except phaeozems with high organic matter content) across China, and this compound could be transported from soil to groundwater after its application . Therefore, this compound poses some risks to surface water and groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing pyraclonil involves the following steps:
- Add 0.35 mol of sodium hydride to 100 mL of tetrahydrofuran and cool to 0°C.
- In a nitrogen atmosphere, add a suspension of 0.17 mol of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-yl)-4-pyrazolecarbonitrile in 500 mL of tetrahydrofuran dropwise.
- Stir the mixture for 1.5 hours at 15°C.
- Add a solution of 0.17 mol of propargyl chloride in 20 mL of tetrahydrofuran dropwise.
- Stir at room temperature for 3 hours and cool the mixture.
- Add 0.17 mol of iodomethane dropwise and react at 15°C for 3 hours.
- Add water dropwise and extract the mixture with ethyl acetate.
- Separate the organic phase, dry, and concentrate.
- Recrystallize the residue with ethyl acetate to obtain this compound .
Industrial Production Methods
The industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized to improve yield and reduce production costs. The synthesis method typically involves seven reactions, starting with formate, malononitrile, 5-chlorovaleryl chloride, trichloroethylene, hydrazine hydrate, and p-toluenesulfonic acid propargyl alcohol ester .
Chemical Reactions Analysis
Types of Reactions
Pyraclonil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Pyraclonil has several scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying herbicide mechanisms.
Biology: It is used to study the effects of herbicides on plant physiology and weed resistance.
Medicine: Research on this compound’s mechanism of action can provide insights into similar biochemical pathways in humans.
Industry: This compound is used in the agricultural industry to control weeds in rice paddies, contributing to increased crop yields
Comparison with Similar Compounds
Similar Compounds
Oxyfluorfen: Another protoporphyrinogen oxidase inhibitor used as a herbicide.
Flumioxazin: A herbicide with a similar mechanism of action, used to control a wide range of weeds.
Sulfentrazone: A herbicide that inhibits protoporphyrinogen oxidase and is used in various crops.
Uniqueness of Pyraclonil
This compound is unique due to its high efficacy in controlling weeds in water-seeded rice paddies. Its specific mode of action and effectiveness against multiple herbicide-resistant weed populations make it a valuable tool in integrated pest management and weed resistance management programs .
Properties
IUPAC Name |
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHMUBRVTJMLQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057989 | |
Record name | Pyraclonil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158353-15-2 | |
Record name | Pyraclonil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158353-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyraclonil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158353152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyraclonil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRACLONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G02KS1S2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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